
Spinasaponin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spinasaponin E is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are characterized by their amphipathic nature, consisting of a hydrophobic aglycone and hydrophilic sugar moieties. This compound is derived from plants and has been studied for its potential therapeutic properties, particularly in the context of inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spinasaponin E involves multiple steps, starting from the extraction of the raw plant material. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the saponins.
Purification: The crude extract is purified using techniques such as preparative high-performance liquid chromatography (HPLC).
Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key steps include:
Large-scale Extraction: Using industrial solvents and equipment to extract saponins from plant material.
Bulk Purification: Employing large-scale chromatography techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反应分析
Types of Reactions
Spinasaponin E undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a model compound for studying triterpene saponins.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural emulsifiers and foaming agents for food and cosmetic products.
作用机制
The mechanism of action of Spinasaponin E involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.
Induce Apoptosis: In cancer cells by activating apoptotic pathways and inhibiting survival signals.
Modulate Immune Response: By affecting the activity of immune cells and cytokines.
相似化合物的比较
Spinasaponin E is unique among triterpene saponins due to its specific structure and bioactivity. Similar compounds include:
Elatosides: Known for their anti-inflammatory properties.
Momordins: Studied for their anticancer effects.
Senegasaponins: Investigated for their role in modulating immune responses.
属性
分子式 |
C58H90O28 |
|---|---|
分子量 |
1235.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3S,4R,5S,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C58H90O28/c1-21-30(62)33(65)43(84-48-37(69)34(66)40(22(2)80-48)81-46-35(67)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58)85-49-39(71)41(38(70)42(83-49)45(72)73)82-47-36(68)32(64)27(61)20-78-47/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49-,50-,54+,55+,56+,57-,58-/m0/s1 |
InChI 键 |
NEWMQFCMLLWYCE-NIXSPBOHSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)(C)C)OC9C(C(C(C(O9)C)OC1C(C(C(CO1)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


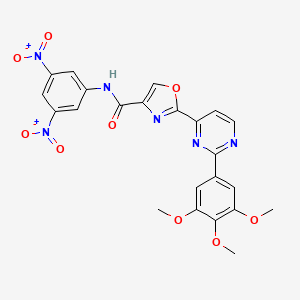
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
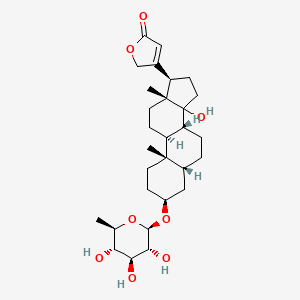
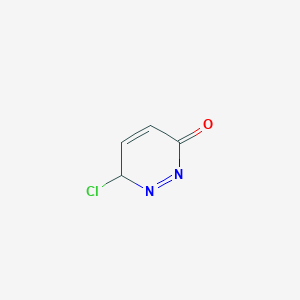
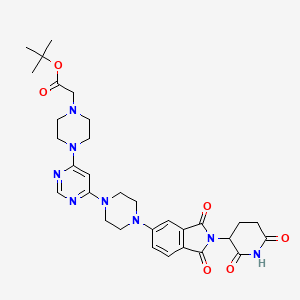
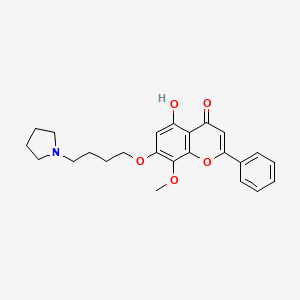
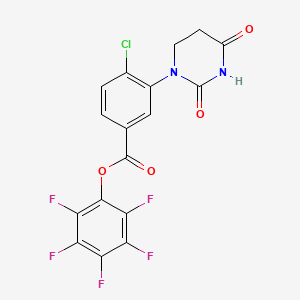
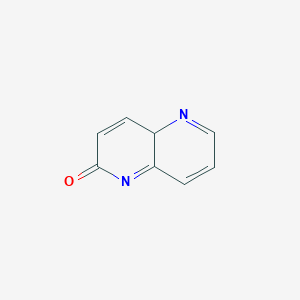
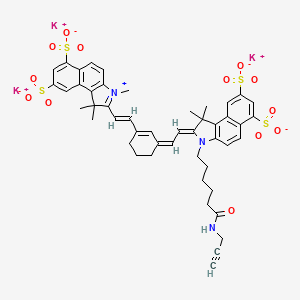

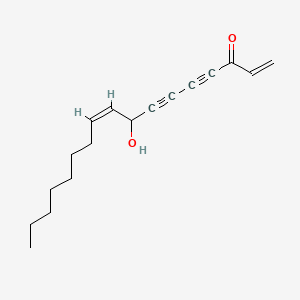
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
